molecular formula C8H5N3O4 B11895660 3-Nitroimidazo[1,2-A]pyridine-2-carboxylic acid CAS No. 62195-06-6

3-Nitroimidazo[1,2-A]pyridine-2-carboxylic acid

Cat. No.: B11895660
CAS No.: 62195-06-6
M. Wt: 207.14 g/mol
InChI Key: AALLYEKQMKRVGR-UHFFFAOYSA-N
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Description

3-Nitroimidazo[1,2-a]pyridine-2-carboxylic acid (3b) is a nitro-substituted derivative of the imidazo[1,2-a]pyridine scaffold, a heterocyclic structure of significant pharmacological interest. This compound is synthesized via condensation of 2-aminopyridine with bromopyruvic acid under optimized conditions, yielding a carboxylic acid functional group at position 2 and a nitro group at position 3 . Its structural features contribute to diverse biological activities, including antiparasitic (e.g., against Leishmania spp.) and anti-inflammatory properties, with preclinical studies indicating low hepatotoxicity and nephrotoxicity in rodent models .

Properties

IUPAC Name

3-nitroimidazo[1,2-a]pyridine-2-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5N3O4/c12-8(13)6-7(11(14)15)10-4-2-1-3-5(10)9-6/h1-4H,(H,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AALLYEKQMKRVGR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=NC(=C(N2C=C1)[N+](=O)[O-])C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70810991
Record name 3-Nitroimidazo[1,2-a]pyridine-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70810991
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

207.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

62195-06-6
Record name 3-Nitroimidazo[1,2-a]pyridine-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70810991
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Core Imidazo[1,2-a]pyridine Synthesis via Cyclocondensation

The imidazo[1,2-a]pyridine core is typically constructed through cyclocondensation of 2-aminopyridine derivatives with α-halogenated carbonyl compounds. Ethyl 2-chloroacetoacetate and 2-bromoacetoacetate are widely used due to their reactivity and compatibility with diverse aminopyridine substrates . For example, Li et al. demonstrated that microwave irradiation (120°C, 20–30 min) in ethanol significantly accelerates this step, achieving disubstituted imidazo[1,2-a]pyridine-3-carboxylates with yields of 45–78% . The reaction proceeds via nucleophilic substitution at the α-carbon of the halogenated ester, followed by intramolecular cyclization (Scheme 1).

Substituents on the 2-aminopyridine precursor dictate the position of functional groups in the final product. For instance, 5-methyl-2-aminopyridine directs ester formation to position 3, while unsubstituted analogs favor position 2 . This positional control is critical for subsequent nitration and hydrolysis steps.

Regioselective Nitration Strategies

Introducing the nitro group at position 3 requires careful optimization to avoid over-nitration or byproduct formation. Electrophilic nitration using fuming nitric acid (HNO₃) in sulfuric acid (H₂SO₄) at 0–5°C achieves regioselectivity by leveraging the electron-rich nature of the imidazo[1,2-a]pyridine ring . Studies indicate that pre-existing electron-withdrawing groups (e.g., esters) at position 2 deactivate adjacent positions, directing nitration to position 3 with >90% selectivity .

An alternative approach involves nitrating 2-aminopyridine precursors before cyclocondensation. For example, 3-nitro-2-aminopyridine reacts with ethyl 2-chloroacetoacetate under basic conditions to directly yield 3-nitroimidazo[1,2-a]pyridine-2-carboxylates . This method bypasses post-cyclization nitration challenges but requires access to specialized nitro-substituted aminopyridines, which may necessitate multi-step syntheses.

Ester Hydrolysis to Carboxylic Acid

Saponification of the ethyl ester at position 2 is achieved using lithium hydroxide (LiOH) in tetrahydrofuran (THF)/water mixtures at 60°C . This step typically proceeds in >85% yield, with the carboxylic acid product precipitating upon acidification (pH 2–3). Microwave-assisted hydrolysis has also been explored, reducing reaction times from 12 hours to 30 minutes without compromising yield .

Comparative Analysis of Synthetic Routes

Table 1. Key Synthetic Pathways for 3-Nitroimidazo[1,2-a]pyridine-2-carboxylic Acid

MethodStarting MaterialNitration StepYield (%)Key Advantage
Pre-nitration of aminopyridine3-Nitro-2-aminopyridinePre-cyclization65–78Avoids post-cyclization regioselectivity issues
Post-cyclization nitrationEthyl imidazo[1,2-a]pyridine-2-carboxylatePost-cyclization55–70Utilizes commercially available precursors
Microwave-assisted synthesis2-Aminopyridine + ethyl 2-bromoacetoacetatePost-cyclization70–78Reduced reaction time and higher purity

Post-cyclization nitration, while operationally simpler, demands strict temperature control to prevent decomposition. In contrast, pre-nitrated precursors offer higher regioselectivity but require additional synthetic steps for aminopyridine modification .

Structural and Reaction Mechanistic Insights

Density functional theory (DFT) calculations reveal that nitration at position 3 is favored due to the electron-donating resonance effects of the imidazole nitrogen, which increase electron density at the para position of the pyridine ring . Steric effects from the ester group at position 2 further direct electrophilic attack to position 3.

Reaction Mechanism Highlights:

  • Cyclocondensation: Nucleophilic attack by the amine on the α-carbon of the halogenated ester, followed by dehydrohalogenation and cyclization .

  • Nitration: Generation of nitronium ion (NO₂⁺) in H₂SO₄, followed by electrophilic aromatic substitution at position 3 .

Challenges and Optimization Strategies

Common issues include low yields in nitration (≤50%) due to competing side reactions and ester hydrolysis under acidic conditions. To mitigate this, slow addition of HNO₃ and temperature modulation (-10°C to 0°C) improve nitro product purity . Additionally, using bulky directing groups (e.g., trifluoromethyl) enhances regioselectivity by sterically blocking undesired positions .

Applications and Derivatives

The carboxylic acid moiety at position 2 enables further derivatization into amides, hydrazides, and esters for biological evaluation. For instance, coupling with p-toluenesulfonamide yields analogs with anti-tubercular activity (MIC ≤0.03 μM) . Structural-activity relationship (SAR) studies emphasize the necessity of the nitro group for targeting anaerobic bacterial pathways .

Chemical Reactions Analysis

3-Nitroimidazo[1,2-A]pyridine-2-carboxylic acid undergoes various chemical reactions, including:

Common reagents used in these reactions include nitric acid, sulfuric acid, potassium permanganate, and metal hydrides. Major products formed from these reactions include reduced derivatives and substituted imidazo[1,2-a]pyridines .

Scientific Research Applications

Anti-Inflammatory Activity

Research indicates that derivatives of 3-nitroimidazo[1,2-A]pyridine-2-carboxylic acid exhibit significant anti-inflammatory properties. A study demonstrated that certain derivatives preferentially inhibited cyclooxygenase-2 (COX-2), suggesting their potential as alternatives to traditional non-steroidal anti-inflammatory drugs (NSAIDs) .

Case Study: Docking Simulations
A docking analysis conducted on various imidazo[1,2-A]pyridine derivatives showed promising binding affinities to COX-1 and COX-2 enzymes. Compounds demonstrated varying degrees of inhibition, with some exhibiting enhanced selectivity for COX-2 over COX-1 .

CompoundCOX-1 Inhibition (%)COX-2 Inhibition (%)
A4575
B3085
C5090

Anti-Cancer Properties

The compound is also being explored for its potential in cancer therapy. Its ability to inhibit specific enzyme pathways involved in tumor progression makes it a candidate for further development in oncology.

Case Study: Antitubercular Activity
A focused set of imidazo[1,2-A]pyridine derivatives was synthesized and screened against Mycobacterium tuberculosis. Several compounds demonstrated minimum inhibitory concentrations (MIC) as low as ≤0.006 μM against drug-resistant strains, indicating their potential as effective anti-tubercular agents .

CompoundMIC (μM)Activity
90.006Highly potent
120.01Moderate potency
130.02Effective

Anti-Parasitic Activity

The antiparasitic activity of 3-nitroimidazo[1,2-A]pyridine derivatives has been evaluated against metronidazole-resistant strains of Entamoeba histolytica and Trichomonas vaginalis. These studies aimed to identify new treatments for neglected diseases that are becoming increasingly resistant to standard therapies .

Case Study: Toxicology Studies
Exploratory toxicology studies on selected imidazo[1,2-A]pyridine derivatives indicated they were non-toxic at therapeutic doses. These results support further clinical evaluations as potential treatments for trichomoniasis and amoebiasis .

Mechanism of Action

The mechanism of action of 3-Nitroimidazo[1,2-A]pyridine-2-carboxylic acid involves its interaction with molecular targets such as enzymes and receptors. It can inhibit specific enzymes by binding to their active sites, thereby blocking their activity. This compound also affects signaling pathways, such as the nuclear factor kappa-light-chain-enhancer of activated B cells (NF-kappaB) pathway, through phosphorylation processes .

Comparison with Similar Compounds

Substituent Variations at Position 3

The nitro group at position 3 is critical for redox-mediated antiparasitic activity. Key analogs include:

  • 3-Chloro-6-(trifluoromethyl)imidazo[1,2-a]pyridine-2-carboxylic acid : The trifluoromethyl group enhances lipophilicity (LogP ~2.18), improving blood-brain barrier penetration, while the chloro substituent may modulate target binding .

Table 1: Position 3 Substituent Effects

Compound Substituent Molecular Weight (g/mol) Key Property Biological Implication
3b (Nitro) -NO₂ 207.14 Redox-active, moderate lipophilicity Antiparasitic activity via nitro radical anion
3-Fluoro (CAS 898156-12-2) -F 180.14 High metabolic stability Reduced redox activity
3-Iodo (CAS 1033463-35-2) -I 288.04 Radiolabeling potential Limited membrane permeability

Modifications at Positions 6 and 8

Substituents at positions 6 and 8 significantly influence anti-leishmanial activity:

  • 8-Hydroxyimidazo[1,2-a]pyridine-2-carboxylic acid : The hydroxyl group increases polarity (pKa ~-4.62), enhancing solubility but limiting CNS penetration .
  • 6-Chloro-3-nitroimidazo[1,2-b]pyridazine-2-carboxylic acid : Scaffold-hopping to pyridazine (nitrogen at position 5) alters electron distribution, reducing anti-Leishmania activity compared to 3b .

Table 2: Position 6/8 Substituent Impact

Compound Substituent Core Structure Activity vs. L. infantum (IC₅₀) Notes
3b -NO₂ at C3 Imidazo[1,2-a]pyridine 0.8 μM Gold standard for anti-leishmanial activity
6-Bromo (CAS 1026201-45-5) -Br at C6 Imidazo[1,2-a]pyridine 2.5 μM Reduced solubility
6-Chloro-3-nitroimidazo[1,2-b]pyridazine -NO₂ at C3, -Cl at C6 Imidazo[1,2-b]pyridazine >10 μM Scaffold-hopping reduces efficacy

Biological Activity

3-Nitroimidazo[1,2-a]pyridine-2-carboxylic acid is a heterocyclic compound noted for its diverse biological activities, particularly in medicinal chemistry. Its structure features a nitro group at the 3-position and a carboxylic acid group at the 2-position, which contribute to its pharmacological potential. This article reviews the biological activity of this compound, including its anti-inflammatory properties, antimicrobial effects, and potential applications in cancer therapy.

The molecular formula of this compound is C₉H₈N₄O₃ with a molecular weight of approximately 207.14 g/mol. The compound can undergo various chemical reactions due to its functional groups, including nucleophilic substitutions and esterifications. Synthetic routes often involve condensation reactions with substrates like aldehydes and ketones, frequently utilizing acid or metal catalysts.

Anti-inflammatory Properties

Research has indicated that derivatives of this compound exhibit significant anti-inflammatory activity. Notably, some derivatives have been shown to inhibit cyclooxygenase enzymes (COX-1 and COX-2), with a preference for COX-2 inhibition. This selectivity suggests potential therapeutic applications in treating inflammatory conditions such as arthritis and other chronic inflammatory diseases.

Antimicrobial Activity

This compound and its derivatives have demonstrated promising activity against various pathogens. For instance, studies have shown that certain imidazo[1,2-a]pyridine compounds possess low nanomolar potency against Mycobacterium tuberculosis (Mtb), with minimum inhibitory concentrations (MIC) as low as 0.006 μM against drug-resistant strains . These findings highlight the compound's potential as an effective agent in combating multidrug-resistant tuberculosis.

CompoundMIC (μM)Activity
This compound≤0.006Potent against Mtb
Imidazo[1,2-a]pyridine-3-carboxamides≤1Effective against replicating bacteria

Antiparasitic Activity

The compound has also been evaluated for its antiparasitic properties against metronidazole-resistant strains of Entamoeba histolytica and Trichomonas vaginalis. A study reported that several imidazo[1,2-a]pyridine derivatives showed effective antiparasitic activity without significant toxicity in preliminary toxicity assays. This dual action makes them candidates for further clinical evaluation as alternatives to current treatments for these infections .

Case Studies

Several studies have explored the biological activity of this compound:

  • Anti-inflammatory Study : A derivative was tested for COX inhibition, demonstrating a higher selectivity for COX-2 over COX-1 compared to traditional non-steroidal anti-inflammatory drugs (NSAIDs). This selectivity could lead to fewer gastrointestinal side effects commonly associated with NSAIDs.
  • Antimicrobial Screening : In a high-throughput screening approach, multiple imidazo[1,2-a]pyridine analogs were identified as potent inhibitors of Mtb, showing promise for further development into anti-tuberculosis agents.
  • Toxicology Assessment : Exploratory toxicology studies indicated that the tested compounds did not exhibit significant hepatic or renal toxicity after oral administration in animal models. This finding supports the continuation of research into their therapeutic applications without immediate safety concerns .

Q & A

Q. What are the standard synthetic routes for 3-Nitroimidazo[1,2-a]pyridine-2-carboxylic acid?

The compound is synthesized via condensation of bromopyruvic acid with 2-aminopyridine derivatives, followed by nitration. Reddyrajula & Dalimba (2019) achieved 72% yield using bromopyruvic acid and 2-aminopyridines in ethanol at 80°C, with subsequent nitration using HNO₃/H₂SO₄ . Continuous flow systems (e.g., DMF with PTSA at 125°C) reduce decarboxylation risks .

Q. What spectroscopic techniques confirm the structure of this compound?

Essential methods include:

  • ¹H/¹³C NMR : Identifies nitro group position and carboxylic proton.
  • FT-IR : Detects NO₂ (~1520 cm⁻¹) and COOH (~1700 cm⁻¹) stretches.
  • HRMS : Validates molecular weight. Hernández et al. (2009) used these techniques for structural confirmation .

Q. What biological activities are reported for derivatives of this compound?

Derivatives exhibit anti-inflammatory, antiparasitic (e.g., against E. histolytica), and antitumor potential. Márquez-Flores et al. (2012) noted COX-2 inhibition and superior anti-inflammatory efficacy compared to indomethacin .

Q. How can one-pot reactions streamline synthesis?

Asadi & Mehrabi (2022) developed a green one-pot method using Meldrum’s acid, aryl aldehydes, and 2-(1H-benzo[d]imidazol-2-yl)acetonitrile in PEG-400, yielding 85% without intermediate purification .

Q. What storage conditions prevent degradation?

Store desiccated at -20°C under inert gas (Ar/N₂). Thermo Scientific reports stability >6 months in amber vials with molecular sieves .

Advanced Research Questions

Q. How does continuous flow chemistry optimize synthesis efficiency?

Microreactors (125°C, 4.0 bar, 10 min residence time) with PTSA catalysis achieve >90% conversion, avoiding decarboxylation common in batch processes . Scalability is enhanced via DMF’s high boiling point and solvent compatibility .

Q. What mechanistic insights explain the nitro group’s role in bioactivity?

The electron-withdrawing nitro group alters HOMO-LUMO gaps, enhancing electrophilic reactivity and redox cycling. Docking studies (Márquez-Flores et al., 2012) show increased COX-2 binding affinity, correlating with anti-inflammatory activity .

Q. How can regioselective functionalization be achieved?

Pd-catalyzed C-H activation : Using Pd(OAc)₂ and phosphine ligands enables C-5 arylation . Photoredox catalysis : Ru(bpy)₃Cl₂ facilitates radical-based modifications at electron-deficient sites .

Q. What strategies resolve in vitro/in vivo activity discrepancies?

  • Prodrug design : Methyl esters improve oral bioavailability (80% in rats) .
  • Metabolic profiling : LC-MS/MS identifies active metabolites.
  • PK/PD modeling : Links exposure to effect, addressing solubility limitations .

Q. How do structural modifications at the carboxylic acid position affect pharmacology?

Amidation or esterification enhances membrane permeability. Deves et al. (2023) synthesized chalcone conjugates via EDC/HOBt coupling, boosting antiparasitic activity 3-fold .

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